Taxayunnansin A
Overview
Description
Taxayunnansin A is a taxane diterpenoid compound isolated from the roots of the plant Taxus yunnanensis This compound is part of a larger family of taxane diterpenoids, which are known for their complex structures and significant biological activities
Biochemical Analysis
Cellular Effects
Taxayunnansin A has been found to exhibit inhibitory effects on certain human tumor cell lines It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins. It may also have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Taxayunnansin A is typically isolated from the roots of Taxus yunnanensis through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to purify the compound . The detailed synthetic routes for this compound are not extensively documented, but it is known that the compound can be obtained through natural extraction methods.
Industrial Production Methods: Industrial production of this compound is primarily reliant on the extraction from Taxus yunnanensis. The large-scale cultivation of this plant and subsequent extraction processes are essential for obtaining significant quantities of the compound. Advances in biotechnological methods, such as the use of endophytic fungi, have also been explored to enhance the yield of taxane diterpenoids .
Chemical Reactions Analysis
Types of Reactions: Taxayunnansin A undergoes various chemical reactions, including oxidation, reduction, and rearrangement reactions. One notable reaction is the rearrangement of 13-oxo-taxayunnansin A initiated by Red-Al, which results in the formation of structurally simplified products .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used.
Reduction: Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is used for reduction reactions.
Rearrangement: Red-Al is also used to initiate rearrangement reactions.
Major Products: The major products formed from these reactions include various simplified taxane derivatives, which have been studied for their potential biological activities .
Scientific Research Applications
Taxayunnansin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the chemical behavior of taxane diterpenoids and developing new synthetic methodologies.
Biology: The compound is used to investigate the biological pathways and interactions of taxane diterpenoids in living organisms.
Mechanism of Action
The mechanism of action of Taxayunnansin A involves its interaction with microtubules, similar to other taxane compounds. It stabilizes microtubules and prevents their depolymerization, which disrupts cell division and leads to cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Paclitaxel: Another taxane diterpenoid with well-known anticancer properties.
Docetaxel: A semi-synthetic derivative of paclitaxel with improved efficacy.
Baccatin III: A precursor in the semi-synthetic production of paclitaxel and docetaxel.
Uniqueness: Taxayunnansin A is unique due to its specific structural features and the presence of a 2,20-oxetane ring, which distinguishes it from other taxane compounds
Properties
IUPAC Name |
[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23-,24-,25+,27+,28-,29-,30-,33+,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDVXNASCSGIHM-SZBOGCPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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